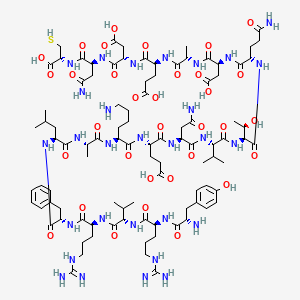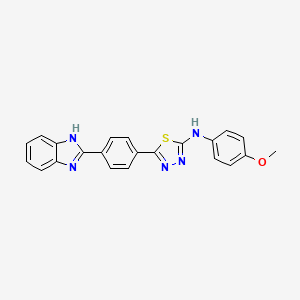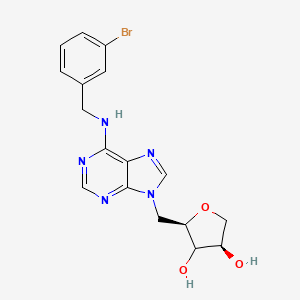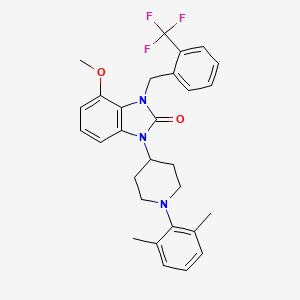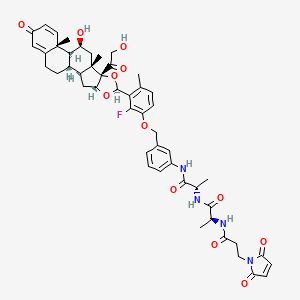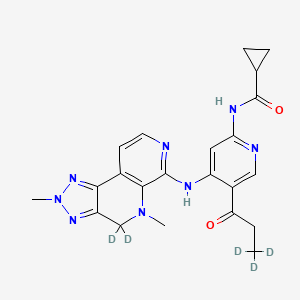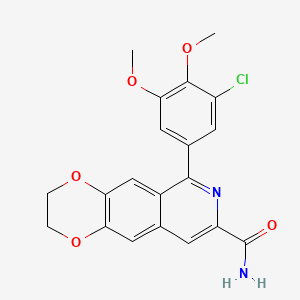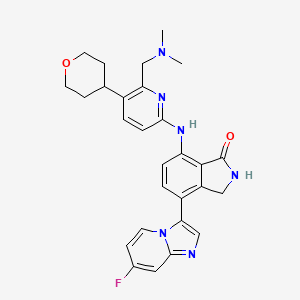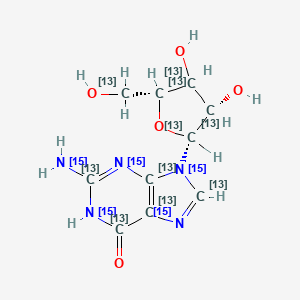
Guanosine-13C10,15N5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine-13C10,15N5 is a stable isotope-labeled compound of guanosine, a purine nucleoside comprising guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond . This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) studies and metabolic research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine-13C10,15N5 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanosine molecule. This can be achieved through multi-step organic synthesis, starting from labeled precursors. The process typically involves the protection of functional groups, selective labeling, and subsequent deprotection steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-purity reagents to ensure the isotopic enrichment and chemical purity of the final product. The production is carried out under controlled conditions to maintain consistency and quality .
化学反応の分析
Types of Reactions
Guanosine-13C10,15N5 undergoes various chemical reactions, including:
Oxidation: Guanosine can be oxidized to form guanine derivatives.
Reduction: Reduction reactions can convert guanosine to its deoxy form.
Substitution: Nucleophilic substitution reactions can modify the ribose or guanine moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under mild conditions to preserve the integrity of the isotopic labels .
Major Products
The major products formed from these reactions include various guanine derivatives, deoxyguanosine, and substituted guanosine compounds .
科学的研究の応用
Guanosine-13C10,15N5 has a wide range of applications in scientific research:
Chemistry: Used in NMR studies to investigate molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand nucleotide metabolism.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of nucleoside analogs.
Industry: Applied in the production of labeled nucleotides for research and diagnostic purposes
作用機序
The mechanism of action of Guanosine-13C10,15N5 is similar to that of natural guanosine. It interacts with various molecular targets, including enzymes involved in nucleotide metabolism and receptors in the adenosinergic system. Guanosine exerts neuroprotective effects by modulating adenosine transmission and has cytotoxic effects on tumor cells by interfering with cellular signaling pathways .
類似化合物との比較
Similar Compounds
Guanosine-15N5: Labeled with nitrogen-15 isotopes.
Guanosine-13C10: Labeled with carbon-13 isotopes.
Uridine-13C9,15N2: Another isotope-labeled nucleoside .
Uniqueness
Guanosine-13C10,15N5 is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes, providing enhanced sensitivity and resolution in NMR studies and other analytical techniques.
特性
分子式 |
C10H13N5O5 |
|---|---|
分子量 |
298.13 g/mol |
IUPAC名 |
2-(15N)azanyl-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5?,6+,9-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |
InChIキー |
NYHBQMYGNKIUIF-YEVWCPNYSA-N |
異性体SMILES |
[13CH]1=[15N][13C]2=[13C]([15N]1[13C@H]3[13C@H]([13CH]([13C@H](O3)[13CH2]O)O)O)[15N]=[13C]([15NH][13C]2=O)[15NH2] |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



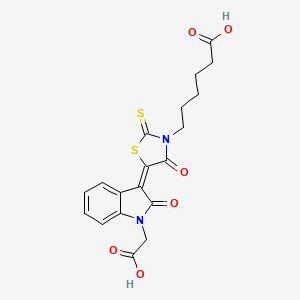
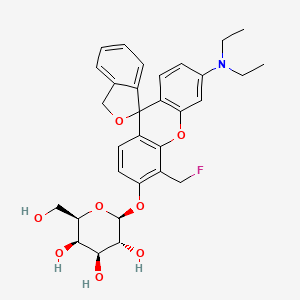
![3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12377918.png)
